molecular formula C11H14FNO2 B1416012 Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate CAS No. 1822447-33-5

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

Cat. No.: B1416012
CAS No.: 1822447-33-5
M. Wt: 211.23 g/mol
InChI Key: XHEOUDYMRUADOT-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is an organic compound with a molecular formula of C11H14FNO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-5-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.

    Esterification: The final step involves esterification of the amine with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: It may serve as a probe for studying enzyme-substrate interactions due to its structural similarity to natural amino acids.

    Material Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the active amine.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3-fluorophenyl)propanoate
  • Methyl 2-amino-3-(3-methylphenyl)propanoate
  • Methyl 2-amino-3-(4-fluoro-5-methylphenyl)propanoate

Uniqueness

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups provides a unique balance that can be exploited in various chemical transformations and applications.

Properties

IUPAC Name

methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-7-3-8(5-9(12)4-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEOUDYMRUADOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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